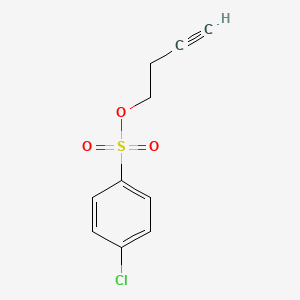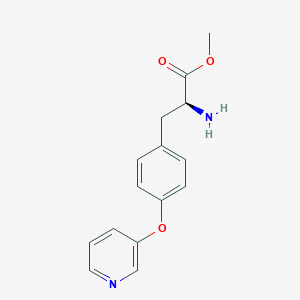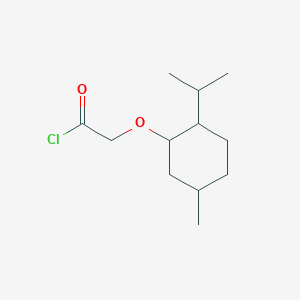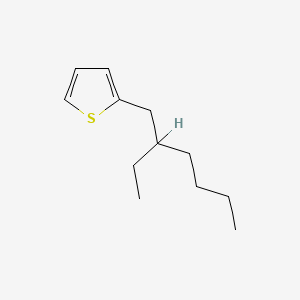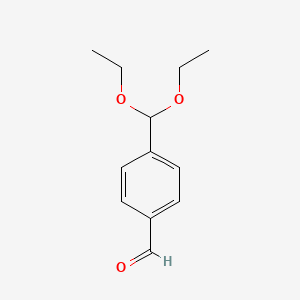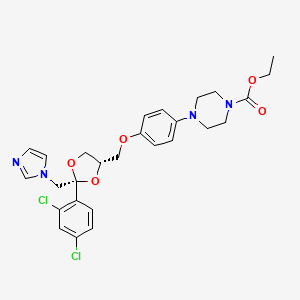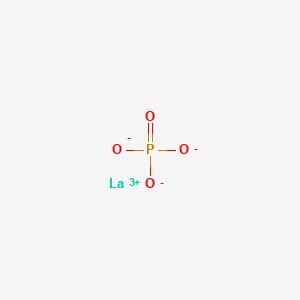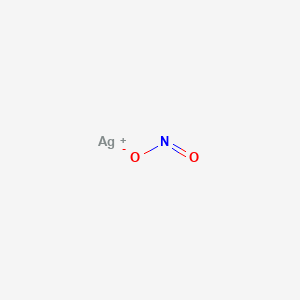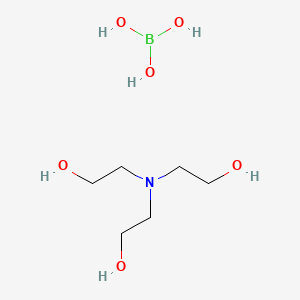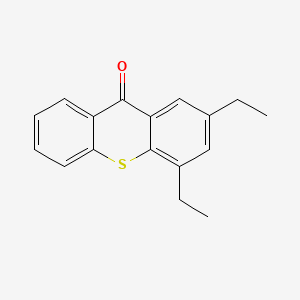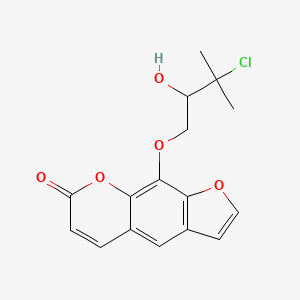
Isosaxalin
Overview
Description
Isosaxalin is a natural product isolated from Murraya koeningii. It belongs to the phenylpropanoids and coumarins class of compounds. Its chemical formula is C16H15ClO5, with a molecular weight of 322.74 .
Synthesis Analysis
Isosaxalin can be synthesized through various methods. One commonly researched route involves the (3 + 2) cycloaddition reaction of an alkyne (dipolarophile) with a nitrile oxide (dipole). Metal-catalyzed reactions are often used, but there is growing interest in developing metal-free synthetic routes to overcome drawbacks associated with metal catalysts .Molecular Structure Analysis
The molecular structure of Isosaxalin consists of a five-membered heterocyclic ring containing chlorine and oxygen atoms. It has a phenylpropanoid core with additional functional groups .Chemical Reactions Analysis
Isosaxalin can participate in various chemical reactions due to its functional groups. These reactions may include esterification, hydrolysis, and oxidation .Physical and Chemical Properties Analysis
Scientific Research Applications
Herbicide Resistance and Cellulose Synthesis
Isoxaben, a chemical closely related to Isosaxalin, is a pre-emergence herbicide inhibiting cellulose biosynthesis in plants. Research has identified specific mutations in the cellulose synthase isoform CESA6, linked to increased resistance against this herbicide. This research deepens the understanding of cellulose synthesis and herbicide resistance mechanisms, providing insights for agricultural applications (Desprez et al., 2002).
Isoxazoline in Cancer Research
Isoxazolines, a class including Isosaxalin, have been recognized for their potential as anticancer agents. Their presence in natural sources, isolation methods, and their role in cancer treatment have been a subject of considerable interest. The structural-activity relationship and stereochemical aspects significantly influence their anticancer activity, indicating a promising path for novel drug development (Kaur et al., 2014).
Isoxazoline in Respiratory and Cardiovascular Diseases
Isoforskolin (ISOF), related to Isosaxalin, has shown significant potential in treating illnesses like respiratory, cardiovascular, and ophthalmologic diseases. ISOF's role in reducing cough and sputum and its inhibitory effects on airway remodeling and inflammation have been highlighted, making it a potential candidate for treating asthma and providing insights into the development of new anti-asthma agents (Liang et al., 2017).
Isoxazoline in Drug Discovery
The isoxazoline ring, part of Isosaxalin's structure, is a privileged structure in medicinal chemistry due to its versatility and potential in drug discovery. Various synthesis methods and reactions involving the isoxazoline ring have been developed, contributing to the total synthesis of bioactive compounds and the discovery of potential therapeutic agents (Berthet et al., 2016).
Isoxazoline as a Therapeutic Scaffold
Isoxazole derivatives, including Isosaxalin, are known for their broad biological activities and are widely used as scaffolds in the development of agents with antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic properties. Their low cytotoxicity and structural versatility make them attractive candidates for the development of new therapeutic agents (Sysak & Obmińska-Mrukowicz, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTVHKCIBWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isosaxalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



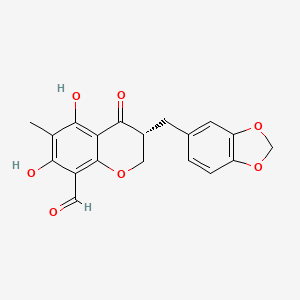
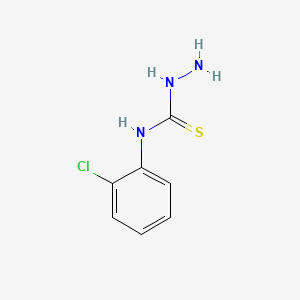
![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)
